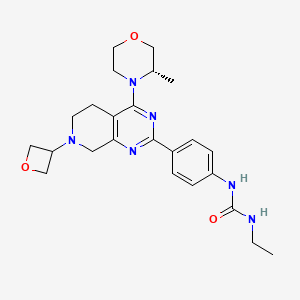
GNE-203
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GNE-203 is a Met inhibitor.
Aplicaciones Científicas De Investigación
Grid to Cloud Migration of Scientific Applications
Research on migrating scientific applications from Grid to Cloud Cluster infrastructure, like the Grid-based gSWAT application, highlights key issues in distributed processing, data management, and task execution in a complex digital environment. This study is pivotal for understanding the technical and technological aspects of such migrations, particularly for scientific applications requiring extensive data processing and management (Biro et al., 2012).
MicroRNA-203 and Radiation Sensitivity
A study on microRNA-203 (miR-203) in human malignant glioma cells found that overexpression of miR-203 can increase the radiation sensitivity of these cells. This research suggests that miR-203 could play a crucial role in controlling DNA damage repair via pathways like PI3K/AKT and JAK/STAT3, potentially leading to improved radiotherapy outcomes (Chang et al., 2016).
Energy Levels in Nuclear Physics
The study of energy levels of 203Tl and 205Tl via the (n, n'γ) reaction contributes significantly to nuclear physics. This research provides insights into nuclear reactions and energy levels, essential for understanding the behavior of these isotopes in various conditions (Barnard et al., 1970).
miR-203 as a Radiosensitizer in Gastric Cancer
In gastric cancer research, miR-203 has been identified as a potential radiosensitizer. This microRNA targets ZEB1, a protein involved in cancer progression, and its overexpression has been found to decrease cell viability and tumor growth while enhancing radiosensitivity, suggesting new avenues for gastric cancer treatment (Jiang et al., 2019).
miR-203 in Predicting Metastases and Prognosis in Gastric Cancer
A study found that circulating microRNA-203 can predict metastases, early recurrence, and poor prognosis in gastric cancer. This suggests that miR-203 could be a noninvasive biomarker for prognosis and to predict metastasis in gastric cancer patients (Imaoka et al., 2016).
GNE Gene Variants and Myopathy
Research on the GNE gene, which encodes a critical enzyme in sialic acid biosynthesis, has revealed various mutations associated with GNE myopathy. This rare myopathy is linked to reduced GNE enzyme activities, and understanding these mutations is key to developing treatments (Celeste et al., 2014).
GNE Myopathy: Clinical and Research Perspectives
GNE myopathy, an ultra-rare autosomal recessive disease, has seen significant advancements in understanding and potential therapeutic interventions through molecular research and animal modeling. This comprehensive review outlines the current scientific trends and open questions in GNE myopathy research, contributing to the broader neuromuscular diseases community (Pogoryelova et al., 2018).
Propiedades
Número CAS |
949560-05-8 |
|---|---|
Nombre del producto |
GNE-203 |
Fórmula molecular |
C30H29Cl2F3N8O3 |
Peso molecular |
677.51 |
Nombre IUPAC |
rel-N-[4-[[3-[[(3R,4S)-1-Ethyl-3-fluoro-4-piperidinyl]amino]-1Hpyrazolo[3,4-b]pyridin-4-yl]oxy]-3-fluorophenyl]-2-(4-fluorophenyl)-2,3-dihydro-3-oxo-4-pyridazinecarboxamide dihydrochloride |
InChI |
InChI=1S/C30H27F3N8O3.2ClH/c1-2-40-14-11-23(22(33)16-40)37-28-26-25(10-12-34-27(26)38-39-28)44-24-8-5-18(15-21(24)32)36-29(42)20-9-13-35-41(30(20)43)19-6-3-17(31)4-7-19;;/h3-10,12-13,15,22-23H,2,11,14,16H2,1H3,(H,36,42)(H2,34,37,38,39);2*1H/t22-,23+;;/m1../s1 |
Clave InChI |
LDCCPYWYPNODFC-NREMKMRBSA-N |
SMILES |
O=C(C1=CC=NN(C2=CC=C(F)C=C2)C1=O)NC3=CC=C(OC4=C5C(NN=C5N[C@@H]6[C@H](F)CN(CC)CC6)=NC=C4)C(F)=C3.[H]Cl.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GNE203; GNE 203; GNE-203; GENA; GEN A; GEN-A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



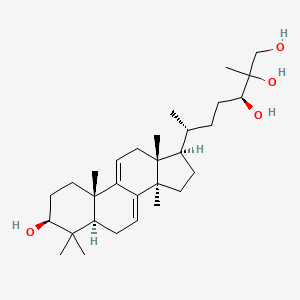
![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)
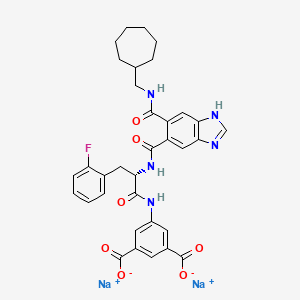
![(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol](/img/structure/B607606.png)
![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)
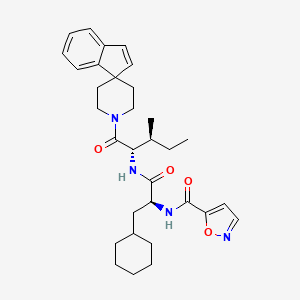
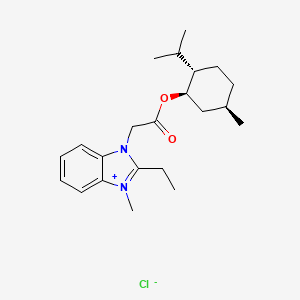
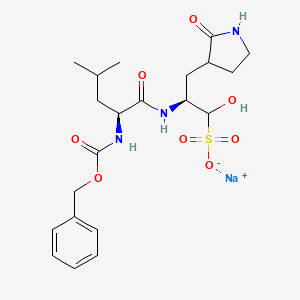
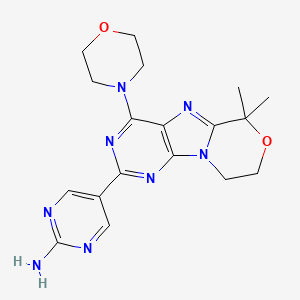
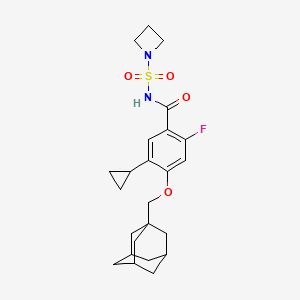
![5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B607617.png)
